2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)-
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a pyrimidine ring with two keto groups at positions 2 and 4, a methyl group at position 1, and a trifluoromethyl group at position 5. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyluracil with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and yields. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized pyrimidinedione derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(chloromethyl)-: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(bromomethyl)-: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(iodomethyl)-: Similar structure but with an iodomethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)4(12)10-5(11)13/h2H,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUWFGIRLONWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514849 | |
Record name | 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21579-18-0 | |
Record name | 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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